5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
Description
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a 3-methoxyphenyl substituent at the 1-position of the pyridin-2(1H)-one core. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(7-11)14-8-9(13)5-6-12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOPYWTUISGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include dihydropyridinone derivatives.
Scientific Research Applications
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyridin-2(1H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position: The position of bromine and methoxy groups significantly impacts reactivity.
- Polarity : Introduction of polar groups like trifluoromethyl (CF₃) or difluoromethyl (CF₂H) reduces total polar surface area (tPSA), improving membrane permeability. For instance, 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has a tPSA of 75.5 Ų, enhancing bioavailability compared to more polar analogs .
Stability and Commercial Availability
Biological Activity
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological applications, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a bromine atom and a methoxyphenyl group. Its synthesis typically involves the bromination of pyridin-2(1H)-one derivatives followed by substitution reactions to introduce the methoxyphenyl moiety. The synthetic routes often utilize various reagents such as potassium persulfate and sulfuric acid to facilitate the reactions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine and indole have shown promising results in inhibiting cell proliferation in leukemia and solid tumors .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : In vitro assays have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties as well .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | MIC against S. aureus | |
| Anti-inflammatory | Inhibition of TNF-α |
Case Study: Anticancer Activity
A study investigating the anticancer properties of similar pyridine derivatives found that they significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study: Antimicrobial Efficacy
In evaluating antimicrobial efficacy, compounds structurally related to this compound were tested against multiple bacterial strains. Results showed that certain derivatives had an MIC as low as 16 μg/mL against E. coli and S. aureus, indicating strong antibacterial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
